molecular formula C10H17NO3 B6331344 (R)-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate CAS No. 1217637-01-8

(R)-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate

Cat. No.: B6331344
CAS No.: 1217637-01-8
M. Wt: 199.25 g/mol
InChI Key: AMHAWCRGUQTPAH-MRVPVSSYSA-N
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Description

®-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate is an organic compound with the molecular formula C10H17NO3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is often used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.

Scientific Research Applications

®-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of chiral drugs.

    Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: It serves as a probe in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

    Industrial Chemistry: The compound is utilized in the production of specialty chemicals and fine chemicals.

Mechanism of Action

Target of Action

Boc-2-Propargyl-D-glycinol, also known as ®-(1-Hydroxymethyl-but-3-ynyl)-carbamic acid tert-butyl ester, is a complex organic compoundIt is postulated that the compound functions as a lewis acid . As a Lewis acid, it exhibits the ability to donate an electron pair to form a covalent bond with a nucleophile .

Mode of Action

The mode of action of Boc-2-Propargyl-D-glycinol involves its interaction with its targets as a Lewis acid. It donates an electron pair to form a covalent bond with a nucleophile, leading to changes in the molecular structure of the target .

Pharmacokinetics

The compound’s molecular formula is c10h17no3, and its molecular weight is 19925 . This information can provide some insights into its potential bioavailability and pharmacokinetic properties.

Result of Action

Its role as a Lewis acid suggests it may influence the formation of covalent bonds within its targets, potentially leading to changes in their structure and function .

Safety and Hazards

Handling of “®-(1-Hydroxymethyl-but-3-ynyl)-carbamic acid tert-butyl ester” should be done with care to prevent skin and eye contact and avoid formation of dust and aerosols . It is recommended to use personal protective equipment and ensure adequate ventilation . In case of fire, use dry sand, dry chemical or alcohol-resistant foam to extinguish .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-1-hydroxypent-4-yne and tert-butyl carbamate.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. Common solvents include dichloromethane or tetrahydrofuran.

    Catalysts and Reagents: Catalysts such as palladium on carbon (Pd/C) and reagents like triethylamine are often used to facilitate the reaction.

    Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of ®-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Optimization: Reaction conditions are optimized for maximum yield and purity.

    Purification and Quality Control: Advanced purification techniques and stringent quality control measures ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts like palladium on carbon (Pd/C).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2).

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Thionyl chloride (SOCl2) in anhydrous conditions.

Major Products Formed

    Oxidation: Formation of ®-tert-Butyl (1-oxopent-4-yn-2-yl)carbamate.

    Reduction: Formation of ®-tert-Butyl (1-hydroxypent-4-en-2-yl)carbamate or ®-tert-Butyl (1-hydroxypent-4-yl)carbamate.

    Substitution: Formation of ®-tert-Butyl (1-chloropent-4-yn-2-yl)carbamate.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate: The non-chiral version of the compound.

    tert-Butyl (1-hydroxyhex-4-yn-2-yl)carbamate: A similar compound with an additional carbon in the alkyne chain.

    tert-Butyl (1-hydroxybut-4-yn-2-yl)carbamate: A similar compound with one less carbon in the alkyne chain.

Uniqueness

®-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate is unique due to its chiral nature, which imparts specific stereochemical properties. This chirality is crucial in medicinal chemistry, as the biological activity of chiral compounds can differ significantly from their non-chiral counterparts. The compound’s specific three-dimensional arrangement allows for selective interactions with biological targets, making it valuable in drug development and other applications.

Properties

IUPAC Name

tert-butyl N-[(2R)-1-hydroxypent-4-yn-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-5-6-8(7-12)11-9(13)14-10(2,3)4/h1,8,12H,6-7H2,2-4H3,(H,11,13)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHAWCRGUQTPAH-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC#C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC#C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650660
Record name tert-Butyl [(2R)-1-hydroxypent-4-yn-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162107-49-5
Record name tert-Butyl [(2R)-1-hydroxypent-4-yn-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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